(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide
CAS No.: 865180-35-4
Cat. No.: VC4344706
Molecular Formula: C21H24N4O3S2
Molecular Weight: 444.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865180-35-4 |
|---|---|
| Molecular Formula | C21H24N4O3S2 |
| Molecular Weight | 444.57 |
| IUPAC Name | 4-(diethylamino)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C21H24N4O3S2/c1-4-13-25-18-12-11-17(30(22,27)28)14-19(18)29-21(25)23-20(26)15-7-9-16(10-8-15)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3,(H2,22,27,28) |
| Standard InChI Key | ZQXOYZRZJWYQKI-LNVKXUELSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Introduction
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a complex organic compound featuring a benzo[d]thiazole core with various functional groups attached. Its molecular formula is C18H22N4O3S, and it has a molecular weight of 386.5 g/mol. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis and Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl and sulfamoyl groups. The final step involves the formation of the ylidene linkage with the diethylamino benzamide moiety.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Thiazole | Cyclization | 2-Aminobenzenethiol + Aldehyde |
| Allylation | Nucleophilic substitution | Allyl bromide + Base |
| Sulfamoylation | Acylation | Sulfamoyl chloride + Base |
| Formation of Ylidene Linkage | Condensation | Diethylamino benzoyl chloride + Base |
Biological Activity and Research Applications
This compound is studied for its potential biological activities, including antibacterial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, disrupting normal cellular processes. Research is ongoing to explore its potential as a therapeutic agent.
Chemistry and Material Science Applications
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Chemistry: It serves as a building block for synthesizing more complex molecules.
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Material Science: It may be used in the development of new materials with specific properties, such as optoelectronic devices.
Biology and Medicine
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Biology: The compound is investigated for its potential biological activities.
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Medicine: Ongoing research aims to explore its therapeutic potential.
Comparison with Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives with different substituents. What sets (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide apart is its unique combination of functional groups, which may confer distinct biological activities or material properties. Examples of similar compounds are 6-bromobenzo[d]thiazol-2(3H)-one and 2-amino-9H-chromeno[2,3-d]thiazol-9-ones.
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